Cas no 58-68-4 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide)

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide structure
58-68-4 structure
Nombre del producto:Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide
Número CAS:58-68-4
MF:C21H29N7O14P2
Megavatios:665.440986394882
MDL:MFCD00171241
CID:368338
PubChem ID:439153

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Propiedades químicas y físicas

Nombre e identificación

    • Adenosine5'-(trihydrogen diphosphate), P'&reg
    • dihydronicotinamide-adenine dinucleotide
    • Reduced nicotinamide-adenine dinucleotide
    • 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide
    • β- NADH
    • β-DPNH
    • Reduced nicotinamide-adenine dinucleotide (NADH)
    • Reduced nicotinamide-adenine dinucleotide
    • Reduced nicotinamide adenine diphosphate
    • Reduced diphosphopyridine nucleotide
    • Reduced codehydrogenase I
    • Nicotinamide-adenine dinucleotide, reduced
    • Nicotinamide adenine dinucleotide 2 (reduced form)
    • NADH
    • N 8129
    • ENADA
    • Dihydronicotinamide mononucleotide
    • Dihydronicotinamide adenine dinucleotide
    • Dihydrocozymase
    • Dihydrocodehydrogenase I
    • DPNH
    • Cozymase I, reduced
    • Coenzyme I, reduced
    • Codehydrogenase I, reduced
    • Codehydrase I, reduced
    • 1,4-Dihydronicotinamide adenine dinucleotide
    • Adenosine pyrophosphate, 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (7CI)
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)
    • Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide
    • Coenzyme I, reduced
    • NAD-reduced
    • dihydrodiphosphopyridine nucleotide
    • [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • nadh hydride
    • Codehydrogenase I, reduced
    • bmse000054
    • C00004
    • NADH
    • Adenosine pyrophosphate, 5'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosylnicotinamide (7CI)
    • CHEBI:16908
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosylnicotinamide (8CI)
    • D0B8SV
    • Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt
    • SCHEMBL8187
    • CHEMBL1234616
    • nicotinamide adenine dinucleotide (reduced)
    • NADH [WHO-DD]
    • Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • 4J24DQ0916
    • dihydronicotinamide adenine dinucleotide
    • Adenosine 5'-(trihydrogen diphosphate), 5'->'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • DB00157
    • Dihydrocozymase
    • Adenosine 5'-(trihydrogen diphosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt
    • 1,4-Dihydronicotinamide adenine dinucleotide
    • Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • DPNH
    • UNII-4J24DQ0916
    • 606-68-8
    • Adenosine 5'-(trihydrogen diphosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
    • NADH2
    • Nicotinaminde-Adenine-Dinucleotide
    • Q26987453
    • Reduced Nicotinamide Adenine Dinucleotide
    • beta-NADH
    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
    • diphosphopyridine nucleotide reduced
    • C21H29N7O14P2
    • Nicotinamide adenine dinucleotide, reduced form
    • ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), P'->5'-ESTER WITH 1,4-DIHYDRO-1-.BETA.-D-RIBOFURANOSYL-3-PYRIDINECARBOXAMIDE
    • Adenosine 5'-(trihydrogen diphosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide (9CI)
    • b-NADH
    • Dihydronicotinamide mononucleotide
    • Nicotinamide-adenine dinucleotide, reduced
    • C21-H29-N7-O14-P2.2Na
    • C21-H29-N7-O14-P2
    • [(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-phosphinic acid
    • EINECS 200-393-0
    • b-dpnh
    • coenzyme-I
    • adenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] diphosphate}
    • cent-dpnh
    • Codehydrase I, reduced
    • Reduced codehydrogenase I
    • Nicotinamide - adenine dinucleotide, reduced
    • beta-DPNH
    • BOPGDPNILDQYTO-NNYOXOHSSA-N
    • Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 1,4-dihydro-1beta-D-ribofuranosylnicotinamide
    • Adenosine 5'-(trihydrogen diphosphate), P'-->5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • EN300-19742425
    • [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
    • 58-68-4
    • NADH+H+
    • NAD REDUCED FORM [MI]
    • [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinic acid
    • Dihydrocodehydrogenase I
    • Cozymase I, reduced
    • DTXSID30889320
    • GTPL4487
    • NAD reduced form
    • Adenosine 5'-(trihydrogen diphosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • ENADA
    • Diphosphopyridine nucleotide,reduced form
    • Reduced diphosphopyridine nucleotide
    • C21H29N7O14P2.2Na
    • Reduced nicotinamide adenine diphosphate
    • Adenosine 5'-(trihydrogen diphosphate), P'?5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt
    • adenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] dihydrogen diphosphate}
    • Adenosine pyrophosphate, 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (7CI)
    • N 8129
    • Nicotinamide adenine dinucleotide (reduced form)
    • Reduced nicotinamide-adenine dinucleotide (NADH)
    • β-DPNH
    • β-NADH
    • ((2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy-((((2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy)hydroxyphosphoryl)oxyphosphinic acid
    • NADH dianion
    • BRD-A84188517-304-01-1
    • Adenosine 5'-(trihydrogen diphosphate), P'a5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
    • HY-113355
    • CS-0062281
    • MDL: MFCD00171241
    • Renchi: InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
    • Clave inchi: BOPGDPNILDQYTO-NNYOXOHSSA-N
    • Sonrisas: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Atributos calculados

  • Calidad precisa: 665.12477262g/mol
  • Masa isotópica única: 665.12477262g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 8
  • Recuento de receptores de enlace de hidrógeno: 19
  • Recuento de átomos pesados: 44
  • Cuenta de enlace giratorio: 11
  • Complejidad: 1230
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 8
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -5.7
  • Superficie del Polo topológico: 318Ų

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-19742425-0.05g
[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinic acid
58-68-4 95.0%
0.05g
$2755.0 2024-12-02

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1S:H2O, 16 h, 50°C
Referencia
Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactors
By Kulishova, Liliya et al, Journal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283

Métodos de producción 2

Condiciones de reacción
1.1R:HCO2- •Na+, R:(NH4)2SO4, C:1449222-31-4, S:H2O, 1.5 h, < 40°C, pH 7.4; 1 h, < 40°C, pH 7.4
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
Referencia
The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalyst
By Dong, Wenjin et al, Green Chemistry, 2020, 22(7), 2279-2287

Métodos de producción 3

Condiciones de reacción
1.1R:O2, C:9028-14-2, S:H2O, pH 9.5
Referencia
Aerobic photobiocatalysis enabled by combining core-shell nanophotoreactors and native enzymes
By Wei, Wenxin et al, Journal of the American Chemical Society, 2022, 144(16), 7320-7326

Métodos de producción 4

Condiciones de reacción
1.1C:108120-95-2, S:H2O, 10 min, pH 7.4
Referencia
Non-covalent metalation of carbon nitride for photocatalytic NADH regeneration and enzymatic CO2 reduction
By Zhang, Yuanyuan et al, Chemical Communications (Cambridge, 2022, 58(78), 10997-11000

Métodos de producción 5

Condiciones de reacción
1.1
Referencia
Accelerated green process of 2,5-dimethylpyrazine prodn. from glucose by genetically modified Escherichia coli
By Xu, Jianzhong et al, ACS Synthetic Biology, 2020, 9(9), 2576-2587

Métodos de producción 6

Condiciones de reacción
1.1R:N(CH2CH2OH)3, R:R:HCl, C:2451517-73-8 (imine-cyclized), S:H2O, 30 min, rt, pH 7; 10 min, rt
Referencia
Construction of fully conjugated covalent organic frameworks via facile linkage conversion for efficient photoenzymatic catalysis
By Wang, Yuancheng et al, Journal of the American Chemical Society, 2020, 142(13), 5958-5963

Métodos de producción 7

Condiciones de reacción
1.1R:MgCl2, R:NaCl, R:KCl, C:9024-82-2, S:H2O, S:EtOH, 30 min, 36.9-37.1°C
1.2C:9032-70-6, 1800 s, 36.9-37.1°C
1.3C:Alcohol dehydrogenase, 300 s, 36.9-37.1°C
Referencia
Emissive Synthetic Cofactors: A Highly Responsive NAD+ Analogue Reveals Biomolecular Recognition Features
By Feldmann, Jonas et al, Chemistry - A European Journal, 2019, 25(17), 4379-4389

Métodos de producción 8

Condiciones de reacción
1.116 h, 95°C
Referencia
Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactors
By Kulishova, Liliya et al, Journal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283

Métodos de producción 9

Condiciones de reacción
1.1R:N(CH2CH2OH)3, R:HCl, C:2353523-07-4, C:200212-13-1, S:H2O, rt, pH 8
Referencia
Fully conjugated two-dimensional sp2-carbon covalent organic frameworks as artificial photosystem I with high efficiency
By Zhao, Yingjie et al, Angewandte Chemie, 2019, 58(16), 5376-5381

Métodos de producción 10

Condiciones de reacción
1.1R:N(CH2CH2OH)3, C:Carbon (N-doped), C:9001-68-7, C:160261-98-3, S:H2O, 15 min, 45°C, pH 7.5
Referencia
Biocatalytic C=C Bond Reduction through Carbon Nanodot-Sensitized Regeneration of NADH Analogues
By Kim, Jinhyun et al, Angewandte Chemie, 2018, 57(42), 13825-13828

Métodos de producción 11

Condiciones de reacción
1.1R:N(CH2CH2OH)3, C:42712-11-8, C:Rh, C:9003-39-8, C:TiO2, S:H2O, 30°C, pH 7.4
Referencia
Visible-light-induced enzymatic reactions using an NADH regeneration system of water-soluble zinc porphyrin and homogeneous colloidal rhodium nanoparticles
By Katagiri, Takayuki and Amao, Yutaka, Sustainable Energy & Fuels, 2022, 6(10), 2581-2592

Métodos de producción 12

Condiciones de reacción
1.1R:HCO2- •Na+, C:208988-63-0, S:H2O, S:DMSO, 37°C
Referencia
Fluorescent and Biocompatible Ruthenium-Coordinated Oligo(p-phenylenevinylene) Nanocatalysts for Transfer Hydrogenation in the Mitochondria of Living Cells
By Dai, Nan et al, Chemistry - A European Journal, 2020, 26(20), 4489-4495

Métodos de producción 13

Condiciones de reacción
1.1R:H2, C:Pt, C:1317-61-9, S:H2O, 25°C, 10 atm, pH 7
Referencia
Assessing the environmental performance of NADH regeneration methods: A cleaner process using recyclable Pt/Fe3O4 and hydrogen
By Saba, Tony et al, Catalysis Today, 2020, 339, 281-288

Métodos de producción 14

Condiciones de reacción
1.1R:Et3N, R:NaH2PO4, C:2738613-29-9, S:MeCN, S:H2O, 50°C
Referencia
Pyrimidoquinxoalinophenanthroline opens next chapter in design of bridging ligands for artificial photosynthesis
By Brueckmann, Jannik et al, ChemRxiv, 2021, From ChemRxiv, 1-19

Métodos de producción 15

Condiciones de reacción
1.1R:HCO2- •Na+, C:60168-55-0 (solid solns. with EtOH analog), S:H2O, S:EtOH
Referencia
Can a Nonorganometallic Ruthenium(II) Polypyridylamine Complex Catalyze Hydride Transfer? Mechanistic Insight from Solution Kinetics on the Reduction of Coenzyme NAD+ by Formate
By Chrzanowska, Marta et al, Inorganic Chemistry, 2020, 59(20), 14944-14953

Métodos de producción 16

Condiciones de reacción
1.1R:H2, C:Pt, S:H2O, 2 h, 37°C, 10 atm, pH 10
Referencia
NADH Regeneration: A Case Study of Pt-Catalyzed NAD+ Reduction with H2
By Saba, Tony et al, ACS Catalysis, 2021, 11(1), 283-289

Métodos de producción 17

Condiciones de reacción
1.1S:H2O, pH 7
Referencia
Enzymatic electrosynthesis of glycine from CO2 and NH3
By Wu, Ranran et al, Angewandte Chemie, 2023, 62(14), e202218387

Métodos de producción 18

Condiciones de reacción
1.1R:HCl, S:H2O, 2 h, rt
Referencia
Modular engineering strategy to redirect electron flux into the electron-transfer chain for enhancing extracellular electron transfer in Shewanella oneidensis
By Ding, Qinran et al, ACS Synthetic Biology, 2023, 12(2), 471-481

Métodos de producción 19

Condiciones de reacción
1.1R:N(CH2CH2OH)3, R:C:TiO2, C:143334-20-7, S:H2O, 10 min, rt
Referencia
Coordination between Electron Transfer and Molecule Diffusion through a Bioinspired Amorphous Titania Nanoshell for Photocatalytic Nicotinamide Cofactor Regeneration
By Yang, Dong et al, ACS Catalysis, 2019, 9(12), 11492-11501

Métodos de producción 20

Condiciones de reacción
1.1C:2241650-40-6, S:H2O, 1 h, pH 7
Referencia
Porphyrin/SiO2/Cp*Rh(bpy)Cl Hybrid Nanoparticles Mimicking Chloroplast with Enhanced Electronic Energy Transfer for Biocatalyzed Artificial Photosynthesis
By Ji, Xiaoyuan et al, Advanced Functional Materials, 2018, 28(9), n/a

Métodos de producción 21

Condiciones de reacción
1.1R:R:(L)-Ascorbic acid, C:22843-73-8, C:143334-20-7
Referencia
Solar Light Responsive Graphitic Carbon Nitride Coupled Porphyrin Photocatalyst that Uses for Solar Fine Chemical Production
By Mishra, Shaifali et al, Photochemistry and Photobiology, 2023, 99(4), 1080-1091

Métodos de producción 22

Condiciones de reacción
1.1R:C:15086-94-9 (reaction products with aminomethylpolystyr), C:2920852-50-0, S:H2O
Referencia
Polystyrene-based eosin-Y as a photocatalyst for solar light-mediated NADH/NADPH regeneration and organic transformations
By Singh, Pooja et al, Reaction Chemistry & Engineering, 2023, 8(5), 1072-1082

Métodos de producción 23

Condiciones de reacción
1.1R:R:N(CH2CH2OH)3, C:Rh (PVP complexes), C:9003-39-8 (rhodium complexes), C:9001-60-9, S:H2O, 30°C, pH 7.4
Referencia
Visible light driven selective NADH regeneration using a system of water-soluble zinc porphyrin and homogeneous polymer-dispersed rhodium nanoparticles
By Katagiri, Takayuki and Amao, Yutaka, New Journal of Chemistry, 2021, 45(35), 15748-15752

Métodos de producción 24

Condiciones de reacción
1.1R:H2, C:Pt, S:H2O, 37°C, 1 atm, pH 8.7
Referencia
Chemoselective NADH Regeneration: the Synergy Effect of TiOx and Pt in NAD+ Hydrogenation
By Wang, Maodi et al, ACS Sustainable Chemistry & Engineering, 2021, 9(18), 6499-6506

Métodos de producción 25

Condiciones de reacción
1.1R:HCO2- •Na+, C:2375190-55-7, 6 h, 37°C, pH 7.4
Referencia
N,O-Chelating quinoline-based half-sandwich organorhodium and -iridium complexes: synthesis, antiplasmodial activity and preliminary evaluation as transfer hydrogenation catalysts for the reduction of NAD+
By Stringer, Tameryn et al, Dalton Transactions, 2019, 48(35), 13143-13148

Métodos de producción 26

Condiciones de reacción
1.1R:HCO2- •Na+, C:254734-81-1, C:6234-26-0, S:H2O, 40°C, pH 6.25
Referencia
Iridium(2+), triaqua[(1,2,3,4,5-)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-, sulfate (1:1)
By Noshi, Mohammad N., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-4

Métodos de producción 27

Condiciones de reacción
1.1R:N(CH2CH2OH)3, C:143334-20-7 (thiophene-modified), C:160261-98-3, S:H2O, 30 min, rt, pH 7
1.215 min
Referencia
A thiophene-modified doubleshell hollow g-C3N4 nanosphere boosts NADH regeneration via synergistic enhancement of charge excitation and separation
By Meng, Jialin et al, Catalysis Science & Technology, 2019, 9(8), 1911-1921

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Raw materials

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Preparation Products

Proveedores recomendados
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Aoguang Biotechnology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Minglong (Xianning) Medicine Co., Ltd.